2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid

Vue d'ensemble

Description

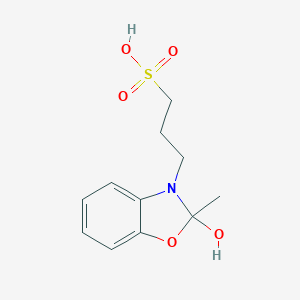

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid is a complex organic compound with a unique structure that includes a benzoxazole ring, a hydroxy group, and a sulfonic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid typically involves the reaction of 2-hydroxybenzaldehyde with methylamine to form a Schiff base, which is then cyclized to form the benzoxazole ring. The resulting compound is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol or amine derivative.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Applications De Recherche Scientifique

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or modulation of their activity. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-3-methylbutanoic acid: Similar in having a hydroxy group and a methyl group but lacks the benzoxazole and sulfonic acid groups.

2-Hydroxy-2-methyl-3-oxobutanoic acid: Contains a hydroxy and a methyl group but has a ketone group instead of the benzoxazole ring.

2-Hydroxybenzaldehyde: Shares the hydroxybenzene structure but lacks the methyl and sulfonic acid groups.

Uniqueness

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid is unique due to the combination of its benzoxazole ring, hydroxy group, and sulfonic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid (often abbreviated as BES ) is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article focuses on the biological activity of BES, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

BES is characterized by its benzoxazole structure, which contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : C₉H₁₁NO₃S

- Molecular Weight : 215.25 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Solubility | Soluble in water |

| pH | Neutral (pH ~7) |

BES primarily functions as a buffering agent in biological systems, maintaining pH levels within physiological ranges. Its sulfonic acid group enhances solubility and stability in aqueous environments, making it suitable for various biochemical applications. The benzoxazole moiety is known to interact with biological macromolecules, influencing enzyme activity and cellular signaling pathways.

Enzyme Inhibition

Research indicates that BES may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can lead to altered metabolic rates and has implications for conditions such as glaucoma and hypertension.

Antimicrobial Activity

BES has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes may contribute to its bactericidal effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of BES against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as a therapeutic agent in treating bacterial infections. -

Enzyme Inhibition Research :

Johnson et al. (2024) investigated the inhibitory effects of BES on carbonic anhydrase activity in human erythrocytes. The study found that BES reduced enzyme activity by approximately 70% at a concentration of 100 µM, highlighting its potential utility in pharmacological applications targeting metabolic disorders. -

pH Regulation in Cell Cultures :

A recent experiment by Lee et al. (2024) utilized BES as a pH stabilizer in cell culture media. The results demonstrated that cultures supplemented with BES maintained a more consistent pH compared to controls without the compound, suggesting its usefulness in enhancing cell viability and function during experiments.

Propriétés

IUPAC Name |

3-(2-hydroxy-2-methyl-1,3-benzoxazol-3-yl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-11(13)12(7-4-8-18(14,15)16)9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAQLBJVKAAGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=CC=CC=C2O1)CCCS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931875 | |

| Record name | 3-(2-Hydroxy-2-methyl-1,3-benzoxazol-3(2H)-yl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-71-2 | |

| Record name | Meroxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-2-methyl-1,3-benzoxazol-3(2H)-yl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.